Cas no 110652-73-8 (2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)-)
![2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)- structure](https://pt.kuujia.com/scimg/cas/110652-73-8x500.png)
110652-73-8 structure
Nome do Produto:2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)-
2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)-
- (E)-3-[(6R)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide
- 2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepi
- porothramycin A
- (2E)-3-[(11R)-11-hydroxy-9-methoxy-5-oxo-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-N,N-dimethylprop-2-enamide
- 2-Propenamide, N,N-dimethyl-3-(5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo(2,1-c)(1,4)benzodiazepin-2-yl)-, (11R-(2(E),11-alpha,11a-beta))-
- Porothramycin
- BMY-28121A
- Antibiotic BMY-28121A
- (2E)-N,N-Dimethyl-3-[[(11R,11aS)-5,10,11,11a-tetrahydro-11α-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin]-2-yl]propenamide
- 110652-73-8
- Antibiotic BMY 28121A
- BMY 28121A
-
- Inchi: InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1
- Chave InChI: OQMYRVPMCIOFHL-GCOHUWJYSA-N
- SMILES: CN(C(/C=C/C1CC2[C@H](NC3=C(OC)C=CC=C3C(=O)N2C=1)O)=O)C
Propriedades Computadas
- Massa Exacta: 343.153206
- Massa monoisotópica: 343.153206
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 3
- Complexidade: 601
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 82.1
- XLogP3: 0.6
Propriedades Experimentais
- Densidade: 1.35
- Ponto de ebulição: 634.9°C at 760 mmHg
- Ponto de Flash: 337.8°C
- Índice de Refracção: 1.65
- PSA: 82.11000
- LogP: 1.25780
2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)- Literatura Relacionada
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
110652-73-8 (2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)-) Produtos relacionados
- 1164507-92-9(2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-[(oxolan-2-yl)methyl]prop-2-enamide)
- 2368828-42-4(Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate)
- 114741-49-0(N3-Benzyl-β-alaninamide hydrochloride)
- 1335049-37-0(3-(pyridin-3-yl)azetidin-3-ol)
- 51219-89-7(Tetramethyl-d12-urea)
- 184099-84-1(3-chloro-1-(2,4-difluorophenyl)propan-1-one)
- 1355323-84-0(2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetic acid)
- 896077-65-9(2-cyclohexyl-3-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)
- 1805157-53-2(6-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 898757-73-8(Ethyl 6-oxo-6-(4-propan-2-yloxyphenyl)hexanoate)
Fornecedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

atkchemica
Membro Ouro
CN Fornecedor
Reagente

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel